Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride
CAS No.: 1383453-94-8
Cat. No.: VC4696501
Molecular Formula: C7H14ClN3O
Molecular Weight: 191.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1383453-94-8 |
|---|---|
| Molecular Formula | C7H14ClN3O |
| Molecular Weight | 191.66 |
| IUPAC Name | 2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one;hydrochloride |
| Standard InChI | InChI=1S/C7H13N3O.ClH/c11-7-6-5-8-1-3-10(6)4-2-9-7;/h6,8H,1-5H2,(H,9,11);1H |
| Standard InChI Key | NEUUODUQESRBGU-UHFFFAOYSA-N |
| SMILES | C1CN2CCNC(=O)C2CN1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic system comprising a pyrazine ring fused to a pyrazinone moiety. The pyrazine core contains two nitrogen atoms at positions 1 and 4, while the pyrazinone ring introduces a ketone group at position 1. The hydrochloride salt form enhances solubility and stability, critical for pharmacological applications . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one hydrochloride |
| SMILES | C1CN2CCNC(=O)C2CN1.Cl |
| InChI Key | NEUUODUQESRBGU-UHFFFAOYSA-N |
| Molecular Weight | 191.66 g/mol |
The chair-like conformation of the bicyclic system minimizes steric strain, enabling interactions with biological targets such as enzymes and receptors.
Physicochemical Characteristics
Synthetic Methodologies
Cyclization of Diamine Precursors
A common synthesis route involves cyclizing diamine precursors with diketones under acidic conditions. For example, reacting 1,2-diaminopropane with glyoxal in ethanol at reflux yields the pyrazino ring system, followed by hydrochloride salt formation via HCl treatment. Optimized conditions (e.g., 80°C, 16 hours) achieve yields exceeding 70% .
Stereoselective Ugi/Pictet–Spengler Sequences
Recent advances employ multicomponent reactions to enhance stereochemical control. A Ugi reaction followed by a Pictet–Spengler cyclization generates the bicyclic framework with >90% enantiomeric excess (ee) when catalyzed by chiral phosphoric acids . This method is advantageous for producing derivatives with substituted aryl groups, which are pivotal for tuning bioactivity .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, inhibiting Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). Mechanistic studies suggest it disrupts microbial cell membranes by binding to ergosterol in fungi and lipoteichoic acid in bacteria .
Pharmacological Applications
Drug Development Scaffold
The rigid bicyclic structure serves as a template for designing protease inhibitors and kinase modulators. For instance, substituting the pyrazinone ring with fluorinated aryl groups enhances binding to HIV integrase (IC₅₀: 0.3 µM) . Such derivatives are under preclinical evaluation for antiretroviral therapy .
Neuropharmacology
Analogues with N-methyl substitutions show affinity for σ-1 receptors (Kᵢ: 50 nM), implicating potential use in treating neuropathic pain and depression.
Comparative Analysis with Structural Analogues
The pyrazinone ring in Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride confers superior metabolic stability compared to pyrimidine or pyrrolo analogues.
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